Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Overview
Description
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further functionalization to introduce the difluoroethanimidothioate group. The reaction conditions often involve the use of strong bases and nucleophiles under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to effectively modulate biological pathways. This makes it a valuable tool in the study of biochemical processes and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
2-chloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with applications in agrochemicals and pharmaceuticals.
Uniqueness
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate is unique due to its combination of chlorine, trifluoromethyl, and difluoroethanimidothioate groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity, making it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2S/c1-18-7(16)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNJKIRLTPJITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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